molecular formula C15H14O B14403085 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one CAS No. 88522-11-6

6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one

Cat. No.: B14403085
CAS No.: 88522-11-6
M. Wt: 210.27 g/mol
InChI Key: CNVYVKMTUCXTOZ-UHFFFAOYSA-N
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Description

6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one is a compound that belongs to the bicyclo[3.3.1]nonane family. This structural motif is significant in many natural compounds and has garnered interest in medicinal chemistry due to its unique properties . The compound features a bicyclic structure with a phenyl group attached, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one typically involves an aldol condensation reaction. The process begins with cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as a key precursor . The reaction involves two main steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88522-11-6

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

6-phenylbicyclo[3.3.1]nona-3,6-dien-2-one

InChI

InChI=1S/C15H14O/c16-15-9-7-12-10-13(15)6-8-14(12)11-4-2-1-3-5-11/h1-5,7-9,12-13H,6,10H2

InChI Key

CNVYVKMTUCXTOZ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2CC1C(=O)C=C2)C3=CC=CC=C3

Origin of Product

United States

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